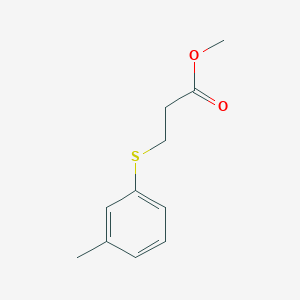

Methyl 3-(3-methylphenylthio)propanoate

Description

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

methyl 3-(3-methylphenyl)sulfanylpropanoate |

InChI |

InChI=1S/C11H14O2S/c1-9-4-3-5-10(8-9)14-7-6-11(12)13-2/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

ISOVVZDQMCMRHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)SCCC(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Derivatives

The synthesis of Methyl 3-(3-methylphenylthio)propanoate typically involves methods such as nucleophilic substitution reactions or esterification processes. The following table outlines a common synthetic route:

| Step | Description |

|---|---|

| Starting Materials | 3-methylphenylthioacetic acid and methanol |

| Reaction Type | Esterification |

| Catalyst | Acid catalyst (e.g., sulfuric acid) |

| Yield | Typically above 70% under optimized conditions |

Pharmacological Potential

This compound has shown promise in various pharmacological studies:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains, suggesting its potential as a lead compound in antibiotic development .

- Antifungal Properties : In vitro studies have demonstrated effectiveness against common fungal pathogens, making it a candidate for antifungal drug development .

- Cytotoxicity Studies : Preliminary data suggest that this compound can induce apoptosis in cancer cell lines, indicating potential applications in cancer therapy.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It modulates signaling pathways that can affect gene expression and cellular metabolism.

- Enzymatic Interactions : The compound can either inhibit or activate enzymatic activity depending on the context of its interaction with target enzymes.

Material Science Applications

This compound is also being explored for its utility in material science:

- Polymer Chemistry : Its reactivity allows it to be used as a building block in the synthesis of novel polymers with specific properties, such as increased thermal stability and mechanical strength.

- Coatings and Adhesives : The compound's chemical structure lends itself to applications in coatings and adhesives, where it can enhance adhesion properties due to its thioether functional group .

Electrochemical Fluorination Study

A study demonstrated that under optimal conditions, electrochemical fluorination of this compound could yield up to 44% mono-fluorinated product after 30 minutes of electrolysis. This study highlighted the importance of triflic acid concentration in enhancing fluorination efficiency, showcasing the compound's versatility in synthetic organic chemistry.

Various assays have been conducted to evaluate the biological activity of this compound. For instance, studies have shown its effectiveness in enhancing cell viability in certain cellular models, suggesting a potential role as a cytoprotective agent against oxidative stress .

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogues and their properties are compared below:

Reactivity and Stability

- Thioether vs. Ether/Amino Groups: Methyl 3-(phenylthio)propanoate () exhibits greater stability under acidic conditions compared to ethers like methyl 3-methoxypropanoate due to the sulfur atom’s lower electronegativity. However, it may undergo oxidation to sulfoxides or sulfones .

- Electron-Withdrawing Substituents : The trifluoromethyl group in ’s compound enhances electron-withdrawing effects, increasing resistance to nucleophilic attack compared to the electron-donating methyl group in the target compound .

- Amino vs. Thioether Functionality: Amino-substituted derivatives (e.g., ) show higher reactivity in condensation reactions, making them suitable for peptide coupling or heterocycle synthesis, unlike the less nucleophilic thioether .

Pharmacological Potential

- Hydroxy/Methoxy Derivatives: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate () is utilized in synthesizing anti-inflammatory and antioxidant agents due to phenolic hydroxyl groups’ hydrogen-bonding capacity .

- Chiral Amino Derivatives: The stereospecific compound in highlights the importance of chirality in drug design, particularly for receptor-targeted therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(3-methylphenylthio)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent protocols involving thiol-ene coupling or nucleophilic substitution. For example, intermediates like methyl 3-((5-amino-1H-1,2,4-triazol-3-yl)thio)propanoate are prepared using stepwise alkylation of thiols with methyl acrylate derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 thiol:acrylate) significantly impact yield, with excess acrylate improving conversion but requiring careful purification .

Q. How is NMR spectroscopy applied to confirm the structure of this compound?

- Methodological Answer : H NMR analysis identifies key signals: (1) a singlet at δ ~3.6 ppm for the methyl ester (-COOCH₃), (2) triplet signals (δ ~2.8–3.2 ppm) for the -S-CH₂-CH₂-COO- backbone, and (3) aromatic protons (δ ~6.8–7.4 ppm) from the 3-methylphenyl group. C NMR confirms the ester carbonyl (~170 ppm) and quaternary carbons in the aromatic ring. Discrepancies in splitting patterns may indicate regiochemical impurities, requiring column chromatography for resolution .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but miscible in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). Stability tests under ambient conditions show no decomposition over 72 hours, but prolonged exposure to light or acidic/basic media may hydrolyze the ester group. Storage recommendations: inert atmosphere, -20°C, with desiccants .

Advanced Research Questions

Q. What strategies optimize regioselectivity in thioether formation during synthesis?

- Methodological Answer : Regioselectivity challenges arise in competing S- vs. O-alkylation. Using bulky bases (e.g., DBU) and polar aprotic solvents (e.g., DMF) favors thiolate ion formation, directing alkylation to sulfur. Kinetic control (low temperature, 0–5°C) minimizes side reactions. Computational modeling (DFT) of transition states can predict regiochemical outcomes, guiding catalyst selection (e.g., phase-transfer catalysts for interfacial reactions) .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Discrepancies in H NMR shifts (e.g., δ 3.10 vs. 3.25 ppm for -CH₂-S-) may stem from conformational flexibility or solvent effects. Cross-validation with 2D NMR (COSY, HSQC) clarifies coupling networks. For ambiguous mass spectrometry fragments (e.g., m/z 218 vs. 220), high-resolution MS (HRMS) with <5 ppm error confirms molecular formulae. Conflicting GC retention indices require calibration with authentic standards .

Q. What role does this compound play in studying sulfur-containing metabolites in microbial systems?

- Methodological Answer : The compound serves as a model substrate for bacterial sulfur metabolism studies. In Roseobacter group bacteria, enzymatic cleavage of the thioether bond produces volatile sulfur compounds (e.g., methanethiol), analyzed via headspace GC-MS. Isotope labeling (e.g., S) tracks metabolic pathways, while gene knockout experiments identify specific thioesterases involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.